

Application Notes and Protocols for Small Animal PET Imaging with NOTA-NOC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nota-noc*

Cat. No.: B15598333

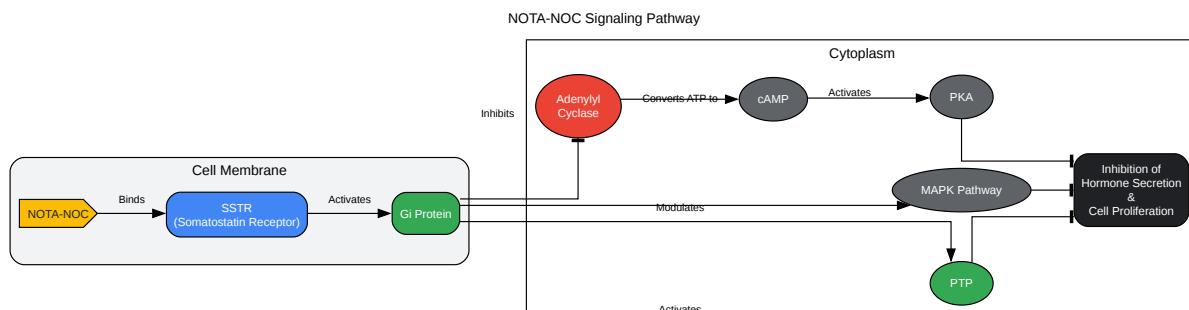
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting small animal Positron Emission Tomography (PET) imaging using **NOTA-NOC**, a valuable tool in neuroendocrine tumor (NET) research. **NOTA-NOC** is an octreotide analog that targets somatostatin receptors (SSTRs), which are often overexpressed in NETs.

Principle and Applications

NOTA-NOC can be radiolabeled with various positron-emitting radionuclides, most commonly Gallium-68 ([68Ga]) or Fluorine-18 ([18F]AlF). The resulting radiotracer, such as [68Ga]Ga-**NOTA-NOC** or [18F]AlF-**NOTA-NOC**, is administered to a small animal model, typically a mouse with xenografted human neuroendocrine tumor cells. The radiotracer distributes throughout the body and accumulates at sites of high SSTR expression. The positron emissions from the radiolabel are detected by a PET scanner, allowing for non-invasive, three-dimensional visualization and quantification of tumor lesions and metastatic deposits.

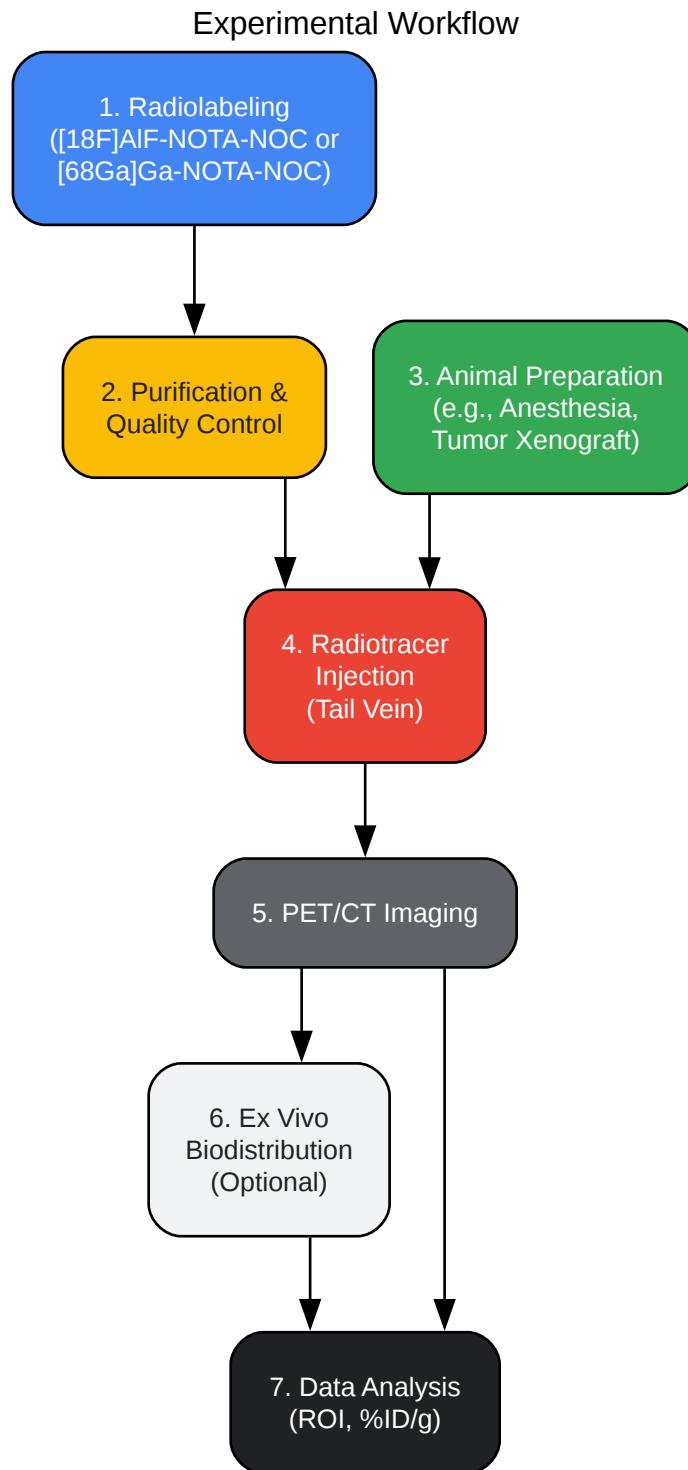

This technique is instrumental in preclinical studies for:

- Tumor Detection and Staging: Identifying primary tumors and metastases.
- Theranostics: Assessing SSTR expression to determine eligibility for peptide receptor radionuclide therapy (PRRT).

- Drug Development: Evaluating the efficacy of novel therapies by monitoring changes in tumor size and SSTR expression.
- Pharmacokinetics: Studying the *in vivo* distribution and clearance of SSTR-targeting compounds.

Signaling Pathway of NOTA-NOC

NOTA-NOC exerts its effect by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This interaction triggers a downstream signaling cascade that ultimately inhibits hormone secretion and cell proliferation. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR activation can stimulate phosphotyrosine phosphatases (PTP) and modulate the mitogen-activated protein kinase (MAPK) pathway, contributing to its anti-proliferative effects.



[Click to download full resolution via product page](#)

NOTA-NOC binds to SSTR, initiating a G-protein-mediated signaling cascade.

Experimental Protocols

A typical experimental workflow for small animal PET imaging with **NOTA-NOC** involves several key stages, from radiotracer preparation to data analysis.

[Click to download full resolution via product page](#)

A generalized workflow for a small animal PET imaging study using **NOTA-NOC**.

Radiolabeling of NOTA-NOC

a) $[18\text{F}]$ AlF-NOTA-NOC Radiolabeling

This method utilizes the convenient chemistry of aluminum fluoride to label the NOTA chelator with Fluorine-18.

- Reagents:

- **NOTA-NOC** peptide
- $[18\text{F}]$ Fluoride in water
- Aluminum chloride (AlCl_3) solution (e.g., 10 mM in 0.5 M NaOAc, pH 4.1)
- Ethanol

- Procedure:

- In a sealed polypropylene vial, combine **NOTA-NOC**, AlCl_3 solution, and ethanol.[\[1\]](#)
- Add the aqueous $[18\text{F}]$ Fluoride solution. The final ethanol concentration should be between 65-70%.[\[1\]](#)
- Heat the reaction mixture at 105°C for 15 minutes.[\[1\]](#)
- After cooling, the crude product can be purified.

b) $[68\text{Ga}]$ Ga-NOTA-NOC Radiolabeling

This is a common and straightforward method using a 68Ge/68Ga generator.

- Reagents:

- **NOTA-NOC** peptide
- 68GaCl_3 eluted from a 68Ge/68Ga generator

- Buffer (e.g., Sodium Acetate)
- Procedure:
 - Elute $^{68}\text{GaCl}_3$ from the generator.
 - Add the **NOTA-NOC** peptide dissolved in buffer to the eluate.
 - Heat the reaction mixture for a short period (e.g., 5-10 minutes at 95°C).
 - The reaction typically proceeds with high efficiency, often exceeding 95%, and may not require further purification.[1][2]

Purification and Quality Control

- Purification: For $[^{18}\text{F}]$ **AlF-NOTA-NOC**, solid-phase extraction using a C18 cartridge is often necessary to remove unreacted $[^{18}\text{F}]$ fluoride and AlCl_3 .[1]
- Quality Control: Radiochemical purity (RCP) should be assessed using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo studies.

Animal Preparation

- Animal Model: Immunocompromised mice (e.g., BALB/c nude) are commonly used. For neuroendocrine tumor studies, mice are often subcutaneously inoculated with a human NET cell line, such as AR42J, 12-15 days prior to imaging.[3]
- Fasting: It is advisable for the animals to fast for 4-6 hours before the scan to reduce background signal, particularly in the gastrointestinal tract. Water should be available ad libitum.
- Anesthesia: During injection and imaging, animals must be anesthetized. Inhalable isoflurane (e.g., 2-3% in 100% oxygen) is a common choice.[3]

Radiotracer Injection

- The radiolabeled **NOTA-NOC** is typically administered via a tail vein injection.
- The injected volume should be kept low (e.g., < 200 μL) to avoid physiological disturbances.

- The amount of radioactivity injected will depend on the scanner sensitivity and the specific study goals, but typical doses range from 500 to 1200 kBq for mice.[\[3\]](#) The exact injected dose must be measured using a dose calibrator for accurate quantification.

PET/CT Imaging Acquisition

- Uptake Period: After injection, an uptake period is allowed for the tracer to distribute and accumulate in the target tissues. For **NOTA-NOC**, imaging is commonly performed at 1 hour post-injection (p.i.).[\[1\]](#)[\[4\]](#) Scans at later time points, such as 3 hours p.i., can also be acquired to assess tracer kinetics and clearance, which may improve tumor-to-background ratios.[\[1\]](#)[\[4\]](#)
- Scanner Setup: The anesthetized animal is positioned in the PET/CT scanner. A CT scan is first acquired for anatomical co-registration and attenuation correction. This is followed by the PET scan.
- PET Scan Duration: Static PET scans typically last for 10-30 minutes. Dynamic scanning can also be performed, starting immediately after injection, to obtain kinetic information.[\[5\]](#)

Ex Vivo Biodistribution (Optional)

- Following the final imaging session, animals can be euthanized.
- Organs of interest (e.g., tumor, blood, liver, kidneys, muscle, etc.) are collected, weighed, and their radioactivity is measured in a gamma counter.
- This provides a highly accurate quantification of tracer uptake in different tissues and serves as a gold standard to validate the PET imaging data.

Data Analysis

- Image Reconstruction: PET data is reconstructed using algorithms like OSEM3D/MAP, with corrections for attenuation, scatter, and radioactive decay.[\[5\]](#)
- Image Fusion: The PET and CT images are co-registered to provide anatomical context to the functional PET data.

- Region of Interest (ROI) Analysis: Three-dimensional ROIs are drawn on the fused PET/CT images over the tumor and other organs of interest.
- Quantification: The mean or maximum radioactivity concentration within each ROI is determined. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for standardized comparison of tracer uptake across different animals and studies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with radiolabeled **NOTA-NOC**.

Table 1: Radiolabeling and Radiotracer Characteristics

Radiotracer	Radiochemical Yield (non d.c.)	Radiochemical Purity (after purification)	Apparent Molar Activity (MBq/nmol)
[18F]AIF-NOTA-NOC	38 ± 8% [1]	> 99% [1] [2]	32 ± 10 [1]
[68Ga]Ga-NOTA-NOC	> 97.4% [1]	96.5 ± 0.5% [1]	12.1 ± 1.9 [1]
[68Ga]Ga-DOTA-NOC	> 97.4% [1]	98.5 ± 0.2% [1]	11.6 ± 0.9 [1]

Table 2: Ex Vivo Biodistribution in AR42J Tumor-Bearing Mice (%ID/g)

Organ	[⁶⁸ Ga]Ga-DOTA-NOC (1h p.i.)	[⁶⁸ Ga]Ga-NOTA-NOC (1h p.i.)	[¹⁸ F]AIF-NOTA-NOC (1h p.i.)	[¹⁸ F]AIF-NOTA-NOC (3h p.i.)
Tumor	26.4 ± 10.8[1][4]	25.7 ± 5.8[1][4]	37.3 ± 10.5[1][4]	42.1 ± 5.3[1][4]
Blood	0.8 ± 0.2	1.0 ± 0.1	1.5 ± 0.2	0.5 ± 0.1
Liver	1.0 ± 0.2	1.2 ± 0.1	1.8 ± 0.2	1.1 ± 0.2
Kidneys	15.6 ± 3.5	20.1 ± 2.8	18.9 ± 3.1	10.2 ± 1.9
Spleen	1.9 ± 0.5	2.5 ± 0.3	3.1 ± 0.6	1.8 ± 0.3
Pancreas	4.8 ± 1.5	8.9 ± 1.9	10.1 ± 2.1	5.6 ± 1.2
Stomach	2.9 ± 0.8	5.2 ± 1.1	6.5 ± 1.4	3.2 ± 0.7
Intestines	2.1 ± 0.4	3.5 ± 0.6	4.2 ± 0.8	2.5 ± 0.5
Muscle	0.5 ± 0.1	0.6 ± 0.1	0.7 ± 0.1	0.4 ± 0.1
Bone	0.6 ± 0.1	0.8 ± 0.1	1.2 ± 0.2	0.9 ± 0.1

Data presented as mean ± standard deviation. Data compiled from the study by Dam et al. (2022).[1][4]

Conclusion

Small animal PET imaging with radiolabeled **NOTA-NOC** is a powerful and versatile technique for the preclinical investigation of neuroendocrine tumors. The protocols outlined above, combined with the provided quantitative data, offer a solid foundation for researchers to design and execute robust and reproducible imaging studies. The choice between ¹⁸F and ⁶⁸Ga for radiolabeling will depend on factors such as availability, desired imaging time points, and specific research questions. Both approaches have demonstrated high tumor uptake and the potential to significantly advance our understanding and treatment of SSTR-positive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 5. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Small Animal PET Imaging with NOTA-NOC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598333#protocol-for-small-animal-pet-imaging-with-nota-noc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

